molecular formula C18H17NO3S B2708265 (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate CAS No. 946238-45-5

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate

Cat. No.: B2708265
CAS No.: 946238-45-5
M. Wt: 327.4
InChI Key: WCZFNPAVQJCKMD-UHFFFAOYSA-N
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Description

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate is a complex organic compound that features a thiophene ring, an isoxazole ring, and a phenylbutanoate ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate typically involves the formation of the thiophene and isoxazole rings followed by esterification with 2-phenylbutanoic acid. Common synthetic methods for thiophene derivatives include the Gewald reaction, Paal–Knorr synthesis, and Fiesselmann synthesis . Isoxazole rings can be synthesized through 1,3-dipolar cycloaddition reactions involving nitrile oxides and alkynes .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The isoxazole ring can be reduced to form isoxazolines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and isoxazole rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents for electrophilic substitution and organolithium or Grignard reagents for nucleophilic substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, isoxazolines, and various substituted derivatives depending on the specific reagents and conditions used.

Scientific Research Applications

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)

Mechanism of Action

The mechanism of action of (5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate involves its interaction with specific molecular targets. The thiophene and isoxazole rings can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This compound may also interfere with cellular pathways involved in inflammation, cancer progression, and microbial growth .

Comparison with Similar Compounds

Similar Compounds

    Thiophene Derivatives: Such as suprofen and articaine, which have anti-inflammatory and anesthetic properties.

    Isoxazole Derivatives: Including various drugs with analgesic, anti-inflammatory, and anticancer activities.

Uniqueness

(5-(Thiophen-2-yl)isoxazol-3-yl)methyl 2-phenylbutanoate is unique due to its combined structural features of thiophene, isoxazole, and phenylbutanoate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields.

Properties

IUPAC Name

(5-thiophen-2-yl-1,2-oxazol-3-yl)methyl 2-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3S/c1-2-15(13-7-4-3-5-8-13)18(20)21-12-14-11-16(22-19-14)17-9-6-10-23-17/h3-11,15H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCZFNPAVQJCKMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCC2=NOC(=C2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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